An In-Depth Technical Guide to N,N-Dicyclohexylglycine: Structure, Properties, and Synthetic Considerations
An In-Depth Technical Guide to N,N-Dicyclohexylglycine: Structure, Properties, and Synthetic Considerations
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N,N-dicyclohexylglycine, a sterically hindered, non-proteinogenic amino acid. Due to its unique structural properties, this compound presents significant interest for applications in peptide design, asymmetric synthesis, and materials science. We will delve into its core molecular attributes, propose a robust synthetic pathway with detailed mechanistic reasoning, and explore its potential applications based on established chemical principles.
Core Molecular Attributes of N,N-Dicyclohexylglycine
N,N-dicyclohexylglycine is an alpha-amino acid characterized by a glycine backbone where the amino nitrogen is disubstituted with two bulky cyclohexyl groups. This high degree of steric hindrance around the nitrogen atom dictates its chemical reactivity and physical properties, making it a unique building block.
Chemical Structure
Figure 1: 2D Chemical structure of N,N-dicyclohexylglycine.
Molecular Formula and Weight
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Molecular Formula: C₁₄H₂₅NO₂
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Molecular Weight: 239.36 g/mol
Key Physicochemical Properties
| Property | Value / Predicted Value | Source / Rationale |
| IUPAC Name | 2-(dicyclohexylamino)acetic acid | Standard Nomenclature |
| Molecular Weight | 239.36 g/mol | Calculated |
| Physical State | White to off-white crystalline solid | Predicted based on structure and analogues |
| Predicted XLogP3 | ~3.5 | Estimated based on the ethyl ester (XLogP3 = 4.2)[1] and hydrolysis |
| Hydrogen Bond Donor Count | 1 (from carboxylic acid) | Structural Analysis |
| Hydrogen Bond Acceptor Count | 3 (from nitrogen and oxygens) | Structural Analysis |
| Solubility | Low in water; Soluble in organic solvents (e.g., DCM, THF, Methanol) | Predicted based on high lipophilicity |
Synthesis and Purification
The synthesis of N,N-dicyclohexylglycine is non-trivial due to the steric bulk of the dicyclohexylamino group, which can impede standard N-alkylation reactions. A highly effective and rational approach is the reductive amination of glyoxylic acid with dicyclohexylamine.
Rationale for Synthetic Strategy
Reductive amination is the method of choice for several key reasons:
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High Efficiency: It is a one-pot reaction that combines the formation of an iminium ion intermediate and its subsequent reduction.
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Selectivity: The use of a mild, selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is crucial. These reagents are less reactive towards the carbonyl group of glyoxylic acid and preferentially reduce the iminium ion formed in situ. This avoids the undesired reduction of the starting aldehyde.[2][3][4][5]
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Favorable Kinetics: The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to the key iminium intermediate. The presence of a mild acid (the glyoxylic acid itself) can catalyze this step.
Proposed Synthetic Protocol: Reductive Amination
This protocol outlines a self-validating system for the synthesis and purification of N,N-dicyclohexylglycine.
Step 1: Reaction Setup
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To a 250 mL round-bottom flask equipped with a magnetic stir bar, add dicyclohexylamine (1.0 eq), glyoxylic acid monohydrate (1.1 eq), and dichloromethane (DCM, ~5 mL per mmol of amine).
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Stir the mixture at room temperature for 30 minutes. The initial reaction forms the iminium ion intermediate.
Step 2: Reduction
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Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) to the stirring mixture in portions over 20 minutes.
-
Causality: Portion-wise addition is necessary to control the exothermic reaction and any potential gas evolution. STAB is chosen for its mildness and high selectivity for imines over carbonyls.
-
-
Allow the reaction to stir at room temperature for 12-24 hours.
Step 3: Reaction Monitoring
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Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 10% Methanol in DCM). The disappearance of the dicyclohexylamine starting material indicates reaction completion.
Step 4: Work-up and Extraction
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Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Step 5: Purification and Isolation
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Concentrate the filtrate under reduced pressure to yield the crude product.
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Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford N,N-dicyclohexylglycine as a crystalline solid.
Workflow Visualization
Caption: Synthetic workflow for N,N-dicyclohexylglycine via reductive amination.
Potential Applications & Mechanistic Insights
The unique structure of N,N-dicyclohexylglycine makes it a valuable tool for peptide chemists and drug developers.
Role as a Bulky Amino Acid in Peptide Synthesis
The incorporation of non-proteinogenic amino acids with sterically demanding side chains is a proven strategy in peptide design.[6][7][8] N,N-dicyclohexylglycine, with its two bulky cyclohexyl groups directly on the backbone nitrogen, can impart unique conformational constraints.
-
Enzymatic Stability: The bulky groups can shield the adjacent peptide bonds from proteolytic degradation, thereby increasing the in vivo half-life of a peptide therapeutic.[9]
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Conformational Rigidity: The steric hindrance restricts the rotation around the N-Cα bond, which can be used to induce specific secondary structures like β-turns or to lock a peptide into a bioactive conformation.
-
Modulation of Lipophilicity: The addition of two cyclohexyl groups significantly increases the lipophilicity of a peptide sequence, which can enhance membrane permeability or alter its pharmacokinetic profile.[10]
The synthesis of peptides using this amino acid would likely require specialized coupling reagents designed to overcome steric hindrance, such as those based on carbodiimides (like DCC) or phosphonium/uronium salts.[11][12]
Potential as a Chiral Resolving Agent
Chiral resolution is a fundamental technique for separating enantiomers from a racemic mixture. This process relies on the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. These diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization.
Although N,N-dicyclohexylglycine is achiral, its derivatives can be made chiral. However, as a carboxylic acid, it can be used to resolve racemic mixtures of chiral amines.
Principle of Resolution:
-
A racemic mixture of a chiral amine (R-amine and S-amine) is treated with N,N-dicyclohexylglycine.
-
This forms two diastereomeric salts: [R-amine / Acid] and [S-amine / Acid].
-
Due to different spatial arrangements, one diastereomeric salt is typically less soluble in a given solvent and selectively crystallizes out.
-
The crystallized salt is separated by filtration.
-
The pure enantiomer of the amine is then liberated from the salt by treatment with a base.
Caption: General principle of chiral resolution using a resolving agent.
Handling and Safety Considerations
While a specific Safety Data Sheet (SDS) for N,N-dicyclohexylglycine is not widely available, data from structurally related compounds such as N,N'-Dicyclohexylcarbodiimide (DCC) and N,N-Dicyclohexylmethylamine provide a basis for safe handling protocols.[13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or aerosols.
-
Toxicity: Analogous compounds like DCC are known skin sensitizers and irritants.[11][14] Avoid direct contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Crucial Note: This information is for guidance only. Always consult a substance-specific SDS before handling any chemical.
Conclusion
N,N-dicyclohexylglycine is a synthetic amino acid with significant steric bulk conferred by its two cyclohexyl substituents. While its direct characterization in the literature is sparse, its structure suggests compelling applications. Its synthesis is achievable through robust methods like reductive amination. For researchers in peptide science and drug discovery, it represents a valuable building block for creating conformationally constrained, proteolytically stable peptides with modified lipophilicity. Furthermore, its acidic nature provides potential utility as a resolving agent for chiral amines. As with any specialized chemical, proper synthesis validation and adherence to safety protocols are paramount for its successful application in research and development.
References
-
Strøm, M. B., Haug, B. E., Skar, M. L., Stensen, W., Stiberg, T., & Svendsen, J. S. (2004). Bulky Nonproteinogenic Amino Acids Permit the Design of Very Small and Effective Cationic Antibacterial Peptides. Journal of Medicinal Chemistry, 47(16), 4159–4162. Available at: [Link]
-
PubChem. (n.d.). Glycine, N,N-dicyclohexyl-, ethyl ester. National Center for Biotechnology Information. Retrieved from: [Link]
-
Chen, K., & Diao, T. (2021). Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. Nature Communications, 12(1), 6332. Available at: [Link]
-
Wagner, D., & Spiteller, M. (2018). Glycine Imine—The Elusive α-Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid. Angewandte Chemie International Edition, 57(30), 9472-9476. Available at: [Link]
-
Legentil, L., Foll, E., Le Grel, P., & Baudy-Floc'h, M. (2005). Synthesis of Fmoc-protected aza-β3-amino acids via reductive amination of glyoxylic acid. Tetrahedron Letters, 46(42), 7073-7075. Available at: [Link]
-
ResearchGate. (n.d.). The importance of amino acids with bulky side chains and our synthetic strategy. Retrieved from: [Link]
-
PubChem. (n.d.). Glycine, N-cyclohexyl-. National Center for Biotechnology Information. Retrieved from: [Link]
-
ResearchGate. (n.d.). Glycine Imine—The Elusive α‐Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid. Retrieved from: [Link]
-
Spring, D. R., & Krishnamurthy, R. (2018). A New Mechanism for Formation of Glycine from Glyoxylic Acid: the Aza‐Cannizzaro Reaction. Angewandte Chemie International Edition, 57(30), 9477-9481. Available at: [Link]
-
ResearchGate. (n.d.). Reductive amination of glyoxylic acid (3) to glycine (1). Glycine imine (2) is one of the proposed key intermediate in this transformation. Retrieved from: [Link]
-
Wikipedia. (n.d.). N,N'-Dicyclohexylcarbodiimide. Retrieved from: [Link]
-
Moyer, B. A., et al. (2022). Synthesis and Purity Specifications for N,N'-Dicyclohexyl-N"-(10-nonadecyl)guanidinium Chloride for Use in Next Generation Caustic-Side Solvent Extraction. Oak Ridge National Laboratory. Available at: [Link]
-
PubChem. (n.d.). N,N'-Dicyclohexylurea. National Center for Biotechnology Information. Retrieved from: [Link]
-
ResearchGate. (n.d.). Synthesis of the compounds. DCC: N,N′-dicyclohexylcarbodiimide; CDI: carbonyldiimidazole. Retrieved from: [Link]
- Google Patents. (n.d.). CN102408355A - Synthetic method of dicyclohexylcarbodiimide compound.
- Patsnap. (n.d.). Method for producing N,N'-dicyclohexyl carbodiimide.
-
CHEMICAL POINT. (n.d.). N,N-Dicyclohexylmethylamine. Retrieved from: [Link]
Sources
- 1. Glycine, N,N-dicyclohexyl-, ethyl ester | C16H29NO2 | CID 17540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 4. A New Mechanism for Formation of Glycine from Glyoxylic Acid: the Aza‐Cannizzaro Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. biocat.com [biocat.com]
- 11. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. chemicalpoint.eu [chemicalpoint.eu]
- 14. N,N'-Dicyclohexylcarbodiimide CAS 538-75-0 | 802954 [merckmillipore.com]
